molecular formula C21H26F2N4O2 B5971301 (3S,4S)-1-[[2-(difluoromethoxy)phenyl]methyl]-4-(4-pyridin-2-ylpiperazin-1-yl)pyrrolidin-3-ol

(3S,4S)-1-[[2-(difluoromethoxy)phenyl]methyl]-4-(4-pyridin-2-ylpiperazin-1-yl)pyrrolidin-3-ol

Cat. No.: B5971301
M. Wt: 404.5 g/mol
InChI Key: SAJZMIDXTJDXRM-ROUUACIJSA-N
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Description

(3S,4S)-1-[[2-(difluoromethoxy)phenyl]methyl]-4-(4-pyridin-2-ylpiperazin-1-yl)pyrrolidin-3-ol is a complex organic compound that features a pyrrolidine ring, a piperazine ring, and a difluoromethoxyphenyl group. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S,4S)-1-[[2-(difluoromethoxy)phenyl]methyl]-4-(4-pyridin-2-ylpiperazin-1-yl)pyrrolidin-3-ol typically involves multi-step organic synthesis. The process may start with the preparation of the pyrrolidine ring, followed by the introduction of the piperazine and pyridine groups. The difluoromethoxyphenyl group is then attached through a series of reactions involving halogenation and nucleophilic substitution.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This may include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the pyrrolidine ring or the piperazine ring.

    Reduction: Reduction reactions could be used to modify the functional groups attached to the rings.

    Substitution: Nucleophilic substitution reactions are common, especially for introducing or modifying the difluoromethoxyphenyl group.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Sodium methoxide, potassium tert-butoxide.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while substitution could introduce various functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

Biologically, compounds with similar structures have been studied for their potential as enzyme inhibitors, receptor agonists or antagonists, and other bioactive agents.

Medicine

In medicine, such compounds are often investigated for their potential therapeutic effects, including anti-inflammatory, anti-cancer, and neuroprotective properties.

Industry

Industrially, these compounds may be used in the development of new materials, pharmaceuticals, and agrochemicals.

Mechanism of Action

The mechanism of action for (3S,4S)-1-[[2-(difluoromethoxy)phenyl]methyl]-4-(4-pyridin-2-ylpiperazin-1-yl)pyrrolidin-3-ol likely involves interaction with specific molecular targets such as enzymes or receptors. The difluoromethoxyphenyl group may enhance binding affinity, while the pyrrolidine and piperazine rings contribute to the overall bioactivity.

Comparison with Similar Compounds

Similar Compounds

  • (3S,4S)-1-[[2-(fluoromethoxy)phenyl]methyl]-4-(4-pyridin-2-ylpiperazin-1-yl)pyrrolidin-3-ol
  • (3S,4S)-1-[[2-(methoxy)phenyl]methyl]-4-(4-pyridin-2-ylpiperazin-1-yl)pyrrolidin-3-ol

Uniqueness

The presence of the difluoromethoxy group distinguishes (3S,4S)-1-[[2-(difluoromethoxy)phenyl]methyl]-4-(4-pyridin-2-ylpiperazin-1-yl)pyrrolidin-3-ol from its analogs. This group can significantly impact the compound’s chemical properties, such as its lipophilicity, metabolic stability, and binding affinity.

Properties

IUPAC Name

(3S,4S)-1-[[2-(difluoromethoxy)phenyl]methyl]-4-(4-pyridin-2-ylpiperazin-1-yl)pyrrolidin-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26F2N4O2/c22-21(23)29-19-6-2-1-5-16(19)13-25-14-17(18(28)15-25)26-9-11-27(12-10-26)20-7-3-4-8-24-20/h1-8,17-18,21,28H,9-15H2/t17-,18-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAJZMIDXTJDXRM-ROUUACIJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2CN(CC2O)CC3=CC=CC=C3OC(F)F)C4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1[C@H]2CN(C[C@@H]2O)CC3=CC=CC=C3OC(F)F)C4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26F2N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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